Ethyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate
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Overview
Description
ETHYL 2-[1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorophenylhydrazine with ethyl 2-aminobenzoate to form the intermediate hydrazone. This intermediate then undergoes cyclization with thioglycolic acid to form the benzothiazole ring. The final step involves the reaction of the benzothiazole intermediate with ethyl chloroformate under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that can be easily recycled and reused is common in industrial settings to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
ETHYL 2-[1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[1-(4-BROMOPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
- ETHYL 2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
Uniqueness
The unique feature of ETHYL 2-[1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is the presence of the 4-chlorophenyl group, which can significantly influence its biological activity and chemical reactivity compared to its analogs with different substituents .
Properties
Molecular Formula |
C21H15ClN4O4S |
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Molecular Weight |
454.9 g/mol |
IUPAC Name |
ethyl 2-[[1-(4-chlorophenyl)-4-oxopyridazine-3-carbonyl]amino]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C21H15ClN4O4S/c1-2-30-20(29)12-3-8-15-17(11-12)31-21(23-15)24-19(28)18-16(27)9-10-26(25-18)14-6-4-13(22)5-7-14/h3-11H,2H2,1H3,(H,23,24,28) |
InChI Key |
PYHGMQWAHNOGLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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